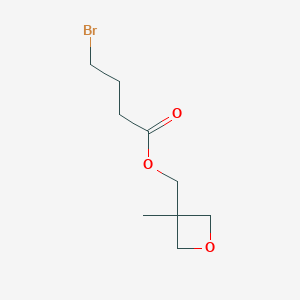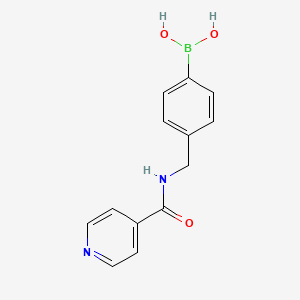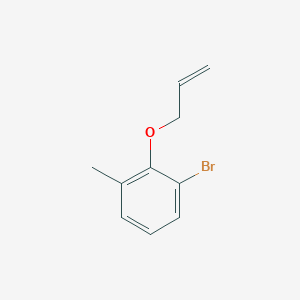
2-Allyloxy-1-bromo-3-methyl-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allyloxy-1-bromo-3-methylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with an allyloxy group, a bromine atom, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-allyloxy-1-bromo-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-allyloxy-3-methylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions .
Industrial Production Methods
Industrial production of 2-allyloxy-1-bromo-3-methylbenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Allyloxy-1-bromo-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Major Products
Substitution: Formation of 2-allyloxy-1-hydroxy-3-methylbenzene or other substituted derivatives.
Oxidation: Formation of 2-allyloxy-1-bromo-3-methylbenzaldehyde or 2-allyloxy-1-bromo-3-methylbenzoic acid.
Reduction: Formation of 2-allyloxy-3-methylbenzene.
Wissenschaftliche Forschungsanwendungen
2-Allyloxy-1-bromo-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties
Wirkmechanismus
The mechanism of action of 2-allyloxy-1-bromo-3-methylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate undergoes deprotonation to yield the substituted product. The allyloxy group can participate in nucleophilic attacks, leading to the formation of new carbon-oxygen bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Allyloxy-1-chloro-3-methylbenzene
- 2-Allyloxy-1-iodo-3-methylbenzene
- 2-Allyloxy-1-fluoro-3-methylbenzene
Uniqueness
2-Allyloxy-1-bromo-3-methylbenzene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Eigenschaften
Molekularformel |
C10H11BrO |
|---|---|
Molekulargewicht |
227.10 g/mol |
IUPAC-Name |
1-bromo-3-methyl-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C10H11BrO/c1-3-7-12-10-8(2)5-4-6-9(10)11/h3-6H,1,7H2,2H3 |
InChI-Schlüssel |
OKFVUZIRFJSJQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)Br)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


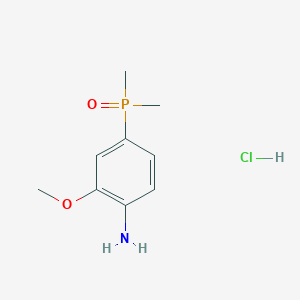
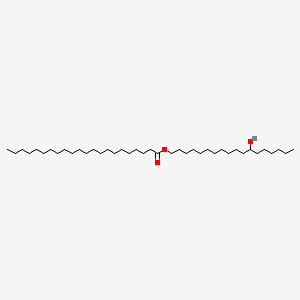
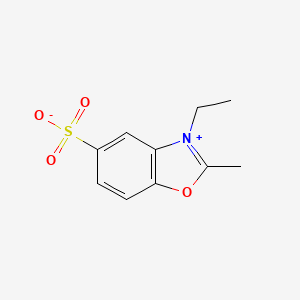
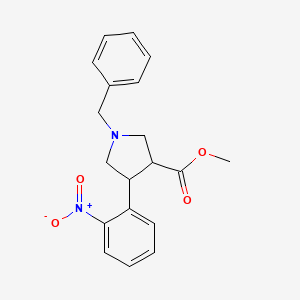
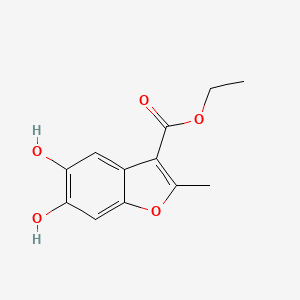
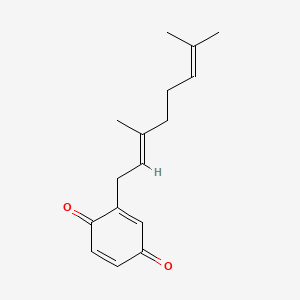
![1-(4-Fluorophenyl)-2-[4-(methanesulfinyl)phenyl]ethan-1-one](/img/structure/B13979927.png)
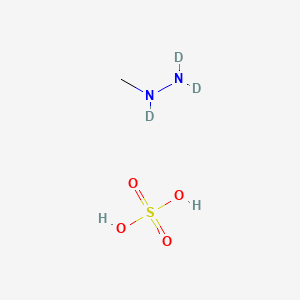
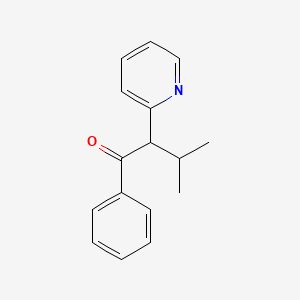

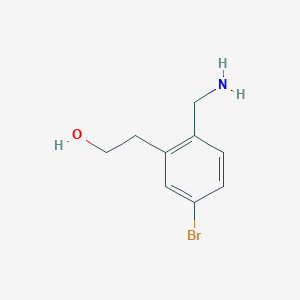
![[(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate](/img/structure/B13979952.png)
